molecular formula C10H9NO5 B14475328 4,6-Dimethoxy-2-nitro-1-benzofuran CAS No. 65162-18-7

4,6-Dimethoxy-2-nitro-1-benzofuran

Cat. No.: B14475328
CAS No.: 65162-18-7
M. Wt: 223.18 g/mol
InChI Key: UUCZYEACMDKQMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethoxy-2-nitro-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring structure. These compounds are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-2-nitro-1-benzofuran typically involves the nitration of 4,6-dimethoxybenzofuran. One common method includes the reaction of 4,6-dimethoxybenzofuran with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters to achieve high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-2-nitro-1-benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dimethoxy-2-nitro-1-benzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2-nitro-1-benzofuran involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethoxy-3-methyl-1-benzofuran
  • 4,5-Dimethoxy-2-nitrobenzoic acid
  • 2,3-Dimethoxybenzofuran

Uniqueness

4,6-Dimethoxy-2-nitro-1-benzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and nitro groups enhances its reactivity and potential for diverse applications compared to other benzofuran derivatives .

Properties

CAS No.

65162-18-7

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

4,6-dimethoxy-2-nitro-1-benzofuran

InChI

InChI=1S/C10H9NO5/c1-14-6-3-8(15-2)7-5-10(11(12)13)16-9(7)4-6/h3-5H,1-2H3

InChI Key

UUCZYEACMDKQMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C(O2)[N+](=O)[O-])C(=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.